3-Chloro-5-hydroxy-N-methylbenzamide

Description

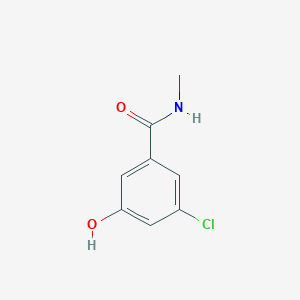

3-Chloro-5-hydroxy-N-methylbenzamide (C₉H₉ClNO₂) is a benzamide derivative featuring a chloro group at the 3-position, a hydroxyl group at the 5-position, and an N-methyl substituent on the amide nitrogen. This compound’s structural uniqueness lies in the interplay between its electron-withdrawing chloro group, hydrogen-bond-donating hydroxyl group, and steric effects from the N-methyl group.

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

3-chloro-5-hydroxy-N-methylbenzamide |

InChI |

InChI=1S/C8H8ClNO2/c1-10-8(12)5-2-6(9)4-7(11)3-5/h2-4,11H,1H3,(H,10,12) |

InChI Key |

CGFWVKIPJMPVJL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC(=CC(=C1)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-hydroxy-N-methylbenzamide typically involves the chlorination of 5-hydroxy-N-methylbenzamide. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to 3-chloro-5-hydroxy-N-methylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: NaOCH3 in methanol at reflux temperature.

Major Products Formed

Oxidation: 3-Chloro-5-oxo-N-methylbenzamide.

Reduction: 3-Chloro-5-hydroxy-N-methylbenzylamine.

Substitution: 3-Methoxy-5-hydroxy-N-methylbenzamide.

Scientific Research Applications

3-Chloro-5-hydroxy-N-methylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Effects on Physicochemical Properties

Halogen and Hydroxyl Substituents

- 5-Chloro-2-hydroxy-N-phenylbenzamide (C₁₃H₁₀ClNO₂): Lacks the N-methyl group but shares chloro and hydroxyl substituents.

- 3-Chloro-N-(3-hydroxyphenyl)benzamide (C₁₃H₁₀ClNO₂): Features a hydroxyl group on the phenyl ring attached to the amide nitrogen. The para-hydroxyl group may increase hydrogen-bonding capacity, influencing crystallization behavior .

Methyl and Methoxy Substituents

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (C₁₂H₁₇NO₂): Incorporates a bulky 2-hydroxy-1,1-dimethylethyl group, enhancing steric effects and directing metal-catalyzed C–H bond activation. This contrasts with the simpler N-methyl group in 3-Chloro-5-hydroxy-N-methylbenzamide .

- 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (C₁₇H₁₅BrClN₃O₄S₂): Demonstrates how methoxy and bromo substituents increase molecular complexity and melting point (311–312°C), likely due to enhanced intermolecular interactions .

Spectroscopic and Crystallographic Comparisons

- NMR Shifts :

- IR Stretches :

Structural Diversity in Benzamide Derivatives

Key Insights and Implications

- Steric and Electronic Effects : The N-methyl group in this compound likely reduces conformational flexibility compared to bulkier analogs, affecting binding to biological targets.

- Bioactivity Correlations : Chloro and hydroxyl groups are critical for antibacterial activity, but the addition of methoxy or bromo substituents (as in compound 10 ) may enhance potency at the cost of synthetic complexity .

- Synthetic Challenges : Introducing multiple substituents (e.g., bromo, methoxy) requires precise control, as seen in the high-yield synthesis of benzodithiazine derivatives (up to 97%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.